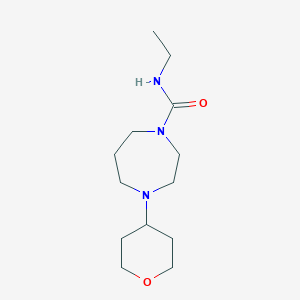
7-fluoro-1-(2-methoxyacetyl)-3,5-dihydro-2H-1,5-benzodiazepin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-fluoro-1-(2-methoxyacetyl)-3,5-dihydro-2H-1,5-benzodiazepin-4-one, also known as FLM, is a benzodiazepine derivative that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
The mechanism of action of 7-fluoro-1-(2-methoxyacetyl)-3,5-dihydro-2H-1,5-benzodiazepin-4-one is not fully understood, but it is believed to act on the GABA receptors in the brain. Specifically, this compound is thought to enhance the binding of GABA to the GABA-A receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the duration of the chloride ion channel opening in the GABA-A receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. Additionally, this compound has been shown to decrease the release of neurotransmitters such as glutamate and acetylcholine.
実験室実験の利点と制限
One advantage of using 7-fluoro-1-(2-methoxyacetyl)-3,5-dihydro-2H-1,5-benzodiazepin-4-one in lab experiments is its potent anxiolytic and sedative effects, which make it a useful tool for studying the effects of anxiety and sleep disorders. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 7-fluoro-1-(2-methoxyacetyl)-3,5-dihydro-2H-1,5-benzodiazepin-4-one. One area of interest is the potential use of this compound in the treatment of epilepsy, as it has been shown to have anticonvulsant properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of anxiety and sleep disorders.
Conclusion:
This compound is a benzodiazepine derivative that has gained attention in scientific research due to its potential therapeutic properties. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. While there are advantages and limitations to using this compound in lab experiments, there are several potential future directions for research on this compound, including its potential use in the treatment of epilepsy and anxiety disorders.
合成法
7-fluoro-1-(2-methoxyacetyl)-3,5-dihydro-2H-1,5-benzodiazepin-4-one can be synthesized using a variety of methods, including the reaction of 7-amino-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one with 2-methoxyacetyl chloride in the presence of a base. Another method involves the reaction of 7-amino-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one with 2-methoxyacetic acid in the presence of a coupling agent.
科学的研究の応用
7-fluoro-1-(2-methoxyacetyl)-3,5-dihydro-2H-1,5-benzodiazepin-4-one has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. Additionally, this compound has been shown to have anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
特性
IUPAC Name |
7-fluoro-1-(2-methoxyacetyl)-3,5-dihydro-2H-1,5-benzodiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c1-18-7-12(17)15-5-4-11(16)14-9-6-8(13)2-3-10(9)15/h2-3,6H,4-5,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYHBILVWHQDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(=O)NC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)


![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)
![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)

![1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7593753.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)
![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)